tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1818847-23-2 . It has a molecular weight of 268.13 . The IUPAC name for this compound is tert-butyl (3R,4S)-3-bromo-4-fluoropyrrolidine-1-carboxylate . The physical form of this compound is a light-yellow oil .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 268.13 , a storage temperature of 0-8 C , and a physical form of light-yellow oil .Scientific Research Applications
Synthesis of Pyrrolidine Derivatives
tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate serves as a versatile synthon in the preparation of 4-fluoropyrrolidine derivatives, which are important in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The compound undergoes stereospecific double fluorination, allowing for the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides. These intermediates can be further transformed into various useful compounds, including 4-fluoropyrrolidine-2-carboxamides and -carbonitriles, with applications in medicinal chemistry due to their enantiomeric purity and high yield of preparation (Singh & Umemoto, 2011).
Synthesis of Cyclopropane Derivatives
A novel method has been developed for synthesizing cis-2-fluorocyclopropane-1-carboxylic acid starting from tert-butyl acrylate. This method involves a four-step process that includes the formation of cis-2-phenylsulfinylcyclopropanecarboxylate, followed by fluorination, reductive desulfonylation, and acid-catalyzed hydrolysis. The resulting cis-2-fluorocyclopropane-1-carboxylic acid is a valuable intermediate in organic synthesis, highlighting the utility of this compound in the preparation of cyclopropane derivatives (Toyota et al., 1996).
Enantioselective Synthesis
The compound also plays a crucial role in the enantioselective synthesis of various organic molecules. For instance, it has been used in the asymmetric cyclopropanation of vinyl fluorides, leading to the formation of enantiopure monofluorinated cyclopropane carboxylates. This process involves the use of transition metal catalysts and enantiopure ligands, demonstrating the compound's application in the stereoselective synthesis of biologically active compounds (Meyer et al., 2010).
Chiral Auxiliary Application
In addition to its use in synthesis, this compound has been utilized as a chiral auxiliary in various stereoselective reactions. For example, it has been employed in dynamic kinetic resolution processes to achieve high stereoselectivity in the formation of carbon-carbon bonds. This application underscores its importance in the preparation of chiral molecules, which are essential in the development of pharmaceuticals and other biologically active compounds (Kubo et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-bromo-4-fluoropyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFICPINAPXXEHE-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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